1-[(E)-3-(4-Bromo-phenyl)-acryloyl]-3-(4-ethoxy-2-nitro-phenyl)-thiourea
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Overview
Description
N-[3-(4-BROMOPHENYL)ACRYLOYL]-N’-(4-ETHOXY-2-NITROPHENYL)THIOUREA is an organic compound that belongs to the class of thioureas This compound is characterized by the presence of a bromophenyl group, an acryloyl group, an ethoxy group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-BROMOPHENYL)ACRYLOYL]-N’-(4-ETHOXY-2-NITROPHENYL)THIOUREA typically involves the reaction of 4-bromophenylacryloyl chloride with 4-ethoxy-2-nitrophenylthiourea. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-BROMOPHENYL)ACRYLOYL]-N’-(4-ETHOXY-2-NITROPHENYL)THIOUREA can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-(4-BROMOPHENYL)ACRYLOYL]-N’-(4-ETHOXY-2-NITROPHENYL)THIOUREA has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiproliferative agent.
Medicine: Studied for its potential therapeutic effects, particularly in cancer research.
Mechanism of Action
The mechanism of action of N-[3-(4-BROMOPHENYL)ACRYLOYL]-N’-(4-ETHOXY-2-NITROPHENYL)THIOUREA involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-BROMOPHENYL)THIAZOL-2-YL)-2-CHLOROACETAMIDE: Similar in structure but contains a thiazole ring and a chloroacetamide group.
N-(5-(3-(3-BROMOPHENYL)ACRYLOYL)-4-METHYL-1,3-THIAZOL-2-YL)-N’-PROPIONYLTHIOUREA: Contains a thiazole ring and a propionyl group.
Uniqueness
N-[3-(4-BROMOPHENYL)ACRYLOYL]-N’-(4-ETHOXY-2-NITROPHENYL)THIOUREA is unique due to its combination of functional groups, which confer specific chemical properties and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C18H16BrN3O4S |
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Molecular Weight |
450.3 g/mol |
IUPAC Name |
(E)-3-(4-bromophenyl)-N-[(4-ethoxy-2-nitrophenyl)carbamothioyl]prop-2-enamide |
InChI |
InChI=1S/C18H16BrN3O4S/c1-2-26-14-8-9-15(16(11-14)22(24)25)20-18(27)21-17(23)10-5-12-3-6-13(19)7-4-12/h3-11H,2H2,1H3,(H2,20,21,23,27)/b10-5+ |
InChI Key |
DQMKUTVBPVMUPA-BJMVGYQFSA-N |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC=C(C=C2)Br)[N+](=O)[O-] |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=S)NC(=O)C=CC2=CC=C(C=C2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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